molecular formula C8H5BrF3NO5S B1382087 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate CAS No. 1403666-47-6

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

Cat. No.: B1382087
CAS No.: 1403666-47-6
M. Wt: 364.1 g/mol
InChI Key: XROGYOMSLQRTCV-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5BrF3NO5S. It is known for its unique structure, which includes a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-Bromo-6-methyl-4-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate involves its ability to participate in nucleophilic substitution and coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution of nucleophiles. The bromine atom allows for coupling reactions, where it forms a bond with another aromatic ring in the presence of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 2-Bromo-4-methyl-6-nitrophenol, which lacks this functional group .

Properties

IUPAC Name

(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROGYOMSLQRTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-methyl-4-nitrophenol (110.0 g, 0.474 mol) in DCM (950 mL) at −70° C. was added Et3N (62.3 g, 0.616 mol) and Tf2O (147.1 g, 0.521 mol). The resulting solution was stirred at −70° C. for 20 min. TLC showed the reaction was complete. Aqueous HCl (0.5 M, 1 L) was added to quench the reaction. The DCM layers were separated, dried over anhydrous Na2SO4, filtered, concentrated in vacuo and purified by silica gel column (Petroleum Ether→Petroleum Ether:EtOAc (20:1)) to afford desired 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate (146.7 g, 85%) as yellow solid. 1H-NMR: 400 MHz, (CDCl3) δ: 8.41 (d, J=2.0 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H), 2.59 (s, 3H).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
62.3 g
Type
reactant
Reaction Step One
Name
Quantity
147.1 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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